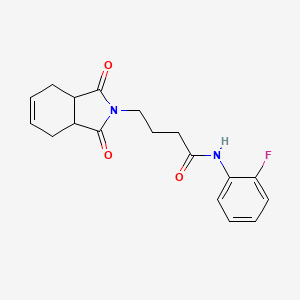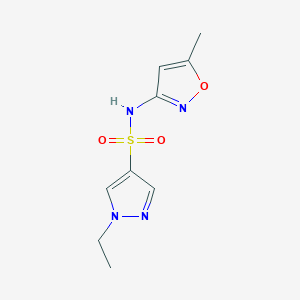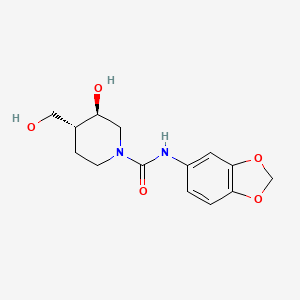
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide, also known as MPT0B390, is a novel compound that has been developed for its potential use in cancer treatment. This compound has been shown to have promising anti-tumor activity in preclinical studies and is currently undergoing further investigation for its therapeutic potential.
作用機序
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide is not fully understood, but it is believed to act through multiple pathways. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide has been shown to inhibit the activity of several proteins involved in cancer cell proliferation and survival, including AKT, mTOR, and Bcl-2. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide has also been shown to induce DNA damage and inhibit DNA repair, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide has been shown to have several biochemical and physiological effects in cancer cells. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide has been shown to inhibit cell proliferation, induce cell cycle arrest, and induce apoptosis in cancer cells. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide has also been shown to inhibit tumor growth in animal models. In addition, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide has been shown to have low toxicity in normal cells, indicating its potential as a cancer therapeutic agent.
実験室実験の利点と制限
One of the main advantages of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide for lab experiments is its potent anti-tumor activity in a range of cancer cell lines. This makes N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide a valuable tool for studying cancer biology and testing potential cancer therapies. However, one of the limitations of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide. One potential direction is to investigate the use of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to investigate the use of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide in the treatment of specific types of cancer, such as breast or lung cancer. Finally, further research is needed to fully understand the mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide and its potential as a cancer therapeutic agent.
合成法
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide involves several steps starting from commercially available starting materials. The first step involves the synthesis of 5-methyl-1,3,4-thiadiazol-2-amine, which is then reacted with 4-(2-propyn-1-yloxy)benzoyl chloride to yield N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide. The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide has been reported in several research articles and has been optimized for high yield and purity.
科学的研究の応用
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide has been extensively studied for its potential use in cancer treatment. Several preclinical studies have shown that N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide has potent anti-tumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has also been shown to inhibit tumor growth in animal models.
特性
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-3-8-18-11-6-4-10(5-7-11)12(17)14-13-16-15-9(2)19-13/h1,4-7H,8H2,2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBQFEYOALECMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-prop-2-ynoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5499457.png)
![4-[2-(benzylthio)benzoyl]-2,6-dimethylmorpholine](/img/structure/B5499461.png)
![7-[2-(4-methoxyphenyl)ethyl]-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5499469.png)

![3-bromo-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5499479.png)

![2-methyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5499485.png)
![N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5499498.png)
![methyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5499506.png)

![methyl 2-[5-(5-chloro-2-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5499538.png)
![2,4,5-trichloro-6-[2-(4-chlorobenzylidene)hydrazino]nicotinonitrile](/img/structure/B5499550.png)
![3-methyl-7-[(2'-methyl-2-biphenylyl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5499556.png)
![3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide](/img/structure/B5499561.png)